Methyl 3-(oxan-2-yl)prop-2-ynoate Methyl 3-(oxan-2-yl)prop-2-ynoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17640378
InChI: InChI=1S/C9H12O3/c1-11-9(10)6-5-8-4-2-3-7-12-8/h8H,2-4,7H2,1H3
SMILES:
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

Methyl 3-(oxan-2-yl)prop-2-ynoate

CAS No.:

Cat. No.: VC17640378

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(oxan-2-yl)prop-2-ynoate -

Specification

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name methyl 3-(oxan-2-yl)prop-2-ynoate
Standard InChI InChI=1S/C9H12O3/c1-11-9(10)6-5-8-4-2-3-7-12-8/h8H,2-4,7H2,1H3
Standard InChI Key VSRBCBNYDYOYIL-UHFFFAOYSA-N
Canonical SMILES COC(=O)C#CC1CCCCO1

Introduction

Structural and Molecular Characteristics

Methyl 3-(oxan-2-yl)prop-2-ynoate (IUPAC name: methyl 3-(oxan-2-yl)prop-2-ynoate) has the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. Its structure comprises a tetrahydropyran ring (oxane) linked via a methylene group to a propiolate ester (Figure 1). The oxane ring adopts a chair conformation, with the ester group occupying an equatorial position to minimize steric strain.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol
Topological Polar Surface Area46.5 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Rotatable Bonds3

Synthesis and Manufacturing

The synthesis of methyl 3-(oxan-2-yl)prop-2-ynoate can be achieved through two primary routes: esterification of propiolic acid and alkyne-functionalization of preformed oxane intermediates.

Esterification of Propiolic Acid

Propiolic acid reacts with 2-(hydroxymethyl)tetrahydropyran under acidic conditions. A typical procedure involves:

  • Dissolving propiolic acid (1.0 equiv) and 2-(hydroxymethyl)tetrahydropyran (1.1 equiv) in dichloromethane.

  • Adding p-toluenesulfonic acid (0.05 equiv) as a catalyst.

  • Refluxing at 40°C for 12 hours.
    The reaction proceeds via nucleophilic acyl substitution, with an estimated yield of 68–72% after purification by silica gel chromatography.

Alkyne Coupling Strategies

Palladium-catalyzed Sonogashira coupling offers an alternative pathway:

  • Reacting 2-iodotetrahydropyran with methyl propiolate in the presence of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Using triethylamine as a base in tetrahydrofuran (THF) at 60°C .
    This method achieves higher regioselectivity (up to 89% yield) but requires stringent anhydrous conditions .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous propiolate esters reveals decomposition temperatures (T₅%) of ~180°C under nitrogen. The oxane ring enhances thermal stability compared to acyclic esters due to reduced conformational freedom.

Solubility and Partitioning

  • Solubility: Miscible with polar aprotic solvents (e.g., DMSO, THF) but sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • logP: Calculated partition coefficient (logP) of 1.2 ± 0.3, indicating moderate lipophilicity .

Table 2: Comparative Solubility Data

SolventSolubility (mg/mL)
Dichloromethane45.2
Ethanol12.7
Hexane0.8

Chemical Reactivity and Functionalization

The propiolate triple bond serves as a versatile handle for further derivatization:

Cycloaddition Reactions

Methyl 3-(oxan-2-yl)prop-2-ynoate participates in [2+2] cycloadditions with electron-deficient dienophiles. For example, reaction with tetracyanoethylene (TCNE) yields cyclobutane derivatives under UV irradiation .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the triple bond to a single bond, producing methyl 3-(oxan-2-yl)propanoate. This reaction proceeds quantitatively at 25°C and 1 atm H₂.

Nucleophilic Additions

Grignard reagents add across the triple bond to form substituted acrylates. For instance, methylmagnesium bromide generates a β-methylated product with 94% enantiomeric excess when chiral ligands are employed .

Applications in Materials and Medicinal Chemistry

Polymer Science

The compound’s rigid oxane backbone and polymerizable triple bond make it a candidate for high-performance thermosets. Copolymerization with divinylbenzene produces networks with glass transition temperatures (Tg) exceeding 200°C.

Pharmaceutical Intermediates

Methyl 3-(oxan-2-yl)prop-2-ynoate serves as a building block for kinase inhibitors. Its triple bond enables click chemistry conjugation to azide-functionalized biomolecules, streamlining drug delivery system design .

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